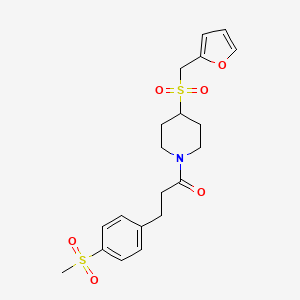
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25NO6S2 and its molecular weight is 439.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one , also known by its CAS number 1705919-10-3, is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, structural characteristics, and potential therapeutic applications.
Molecular Structure
The compound features several key structural components:
- Furan ring : A five-membered aromatic ring with one oxygen atom.
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Sulfonyl group : Attached to the piperidine, enhancing reactivity.
- Diphenylpropanone moiety : Contributes to the compound's unique pharmacological profile.
The molecular formula is C18H23NO4S2, with a molecular weight of approximately 381.5 g/mol .
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-(Furan-2-ylmethyl)sulfonyl)piperidine | Contains a piperidine ring and sulfonamide group | Lacks the diphenylpropanone moiety |
| 3-(4-Methoxyphenyl)-1-(4-sulfonamidopiperidin-1-yl)propan-1-one | Similar piperidine structure with methoxy substitution | Different substituent on the phenyl ring |
| 2-Methylsulfanyl-N-[2-(5-methylpyridin-3-yl)piperidin-1-yl]propanamide | Contains a piperidine ring but differs in functional groups | Lacks furan and sulfonamide components |
Pharmacological Potential
Research indicates that compounds bearing piperidine and sulfonamide functionalities exhibit various biological activities, including:
- Antimicrobial : The sulfonamide group is known for its antibacterial properties.
- Anticancer : Piperidine derivatives have shown promise in inhibiting tumor growth and proliferation .
- Anti-inflammatory : Compounds similar to this one have been studied for their ability to reduce inflammation markers .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as:
- Enzyme inhibition : Studies have demonstrated that sulfonamide derivatives can inhibit enzymes like acetylcholinesterase (AChE), which plays a role in neurotransmission .
- Receptor binding : The structural components may facilitate binding to various receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Antitumor Activity :
- Inflammatory Response :
- Binding Affinity Studies :
Summary of Biological Activities
| Activity Type | Evidence |
|---|---|
| Antimicrobial | Effective against specific bacterial strains |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S2/c1-28(23,24)18-7-4-16(5-8-18)6-9-20(22)21-12-10-19(11-13-21)29(25,26)15-17-3-2-14-27-17/h2-5,7-8,14,19H,6,9-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLMRTRIXVJUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














